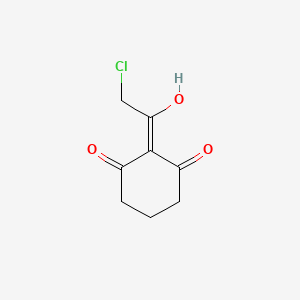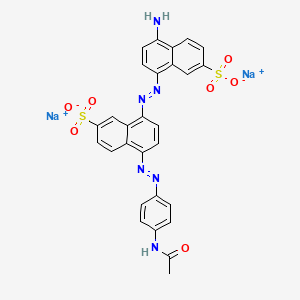
Titanium(4+) methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Titanium(4+) methacrylate is a coordination compound where titanium is in the +4 oxidation state and is coordinated with methacrylate ligands. This compound is of significant interest due to its potential applications in various fields, including materials science, catalysis, and biomedical engineering. The methacrylate ligands provide the compound with unique properties that can be exploited in different chemical processes and applications.
準備方法
Synthetic Routes and Reaction Conditions
Titanium(4+) methacrylate can be synthesized through several methods. One common approach involves the reaction of titanium tetrachloride (TiCl4) with methacrylic acid (CH2=C(CH3)COOH) in the presence of a base. The reaction typically proceeds as follows:
[ \text{TiCl}_4 + 4 \text{CH}_2=\text{C(CH}_3)\text{COOH} \rightarrow \text{Ti(CH}_2=\text{C(CH}_3)\text{COO)}_4 + 4 \text{HCl} ]
This reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of titanium tetrachloride. The resulting product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis. Additionally, advanced purification techniques, such as distillation and chromatography, are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
Titanium(4+) methacrylate undergoes various chemical reactions, including:
Polymerization: The methacrylate ligands can participate in free radical polymerization, leading to the formation of polymeric materials.
Coordination Reactions: The titanium center can coordinate with other ligands, forming complexes with different properties.
Hydrolysis: In the presence of water, this compound can hydrolyze, leading to the formation of titanium dioxide and methacrylic acid.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Coordination Reactions: Ligands such as phosphines, amines, and other carboxylates can be used to form new complexes.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the rate of hydrolysis.
Major Products
Polymerization: Polymers with methacrylate backbones.
Coordination Reactions: Various titanium complexes with different ligands.
Hydrolysis: Titanium dioxide and methacrylic acid.
科学的研究の応用
Titanium(4+) methacrylate has a wide range of applications in scientific research:
Materials Science: Used in the synthesis of hybrid materials and nanocomposites with enhanced mechanical and thermal properties.
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations, including polymerization and oxidation reactions.
Biomedical Engineering: Utilized in the development of biocompatible coatings and materials for medical implants and devices.
Environmental Science: Employed in the preparation of photocatalytic materials for environmental remediation.
作用機序
The mechanism by which titanium(4+) methacrylate exerts its effects depends on the specific application. In catalysis, the titanium center can activate substrates through coordination, facilitating various chemical transformations. In polymerization, the methacrylate ligands can undergo radical polymerization, leading to the formation of polymeric chains. In biomedical applications, the compound’s biocompatibility and ability to form stable coatings are crucial for its effectiveness.
類似化合物との比較
Titanium(4+) methacrylate can be compared with other titanium-based compounds, such as titanium(4+) oxoacrylates and titanium(4+) alkoxides. While all these compounds contain titanium in the +4 oxidation state, they differ in their ligands and resulting properties:
Titanium(4+) oxoacrylates: These compounds have oxo and acrylate ligands, providing different reactivity and applications, particularly in the formation of nanomaterials with antiwear properties.
Titanium(4+) alkoxides: These are commonly used as precursors for titanium dioxide in sol-gel processes and have applications in coatings and catalysis.
This compound is unique due to its methacrylate ligands, which allow for polymerization and the formation of hybrid materials with specific properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, derived from the methacrylate ligands, make it a valuable material for research and development in fields such as materials science, catalysis, and biomedical engineering.
特性
| 94275-87-3 | |
分子式 |
C16H20O8Ti |
分子量 |
388.19 g/mol |
IUPAC名 |
2-methylprop-2-enoate;titanium(4+) |
InChI |
InChI=1S/4C4H6O2.Ti/c4*1-3(2)4(5)6;/h4*1H2,2H3,(H,5,6);/q;;;;+4/p-4 |
InChIキー |
OZEJSNMTATYGKV-UHFFFAOYSA-J |
正規SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







